5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a bromine atom, a cyclopropyl-thiadiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include a brominated benzofuran derivative and a cyclopropyl-thiadiazole precursor. The key steps may involve:
Bromination: Introduction of the bromine atom to the benzofuran ring.
Cyclopropyl-thiadiazole Formation: Synthesis of the cyclopropyl-thiadiazole moiety.
Amidation: Coupling of the brominated benzofuran with the cyclopropyl-thiadiazole to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide
Uniqueness
5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H12BrN3O2S |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
5-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H12BrN3O2S/c1-7-10-6-9(16)4-5-11(10)21-12(7)13(20)17-15-19-18-14(22-15)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,19,20) |
InChI Key |
WIMDIJVHDALRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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